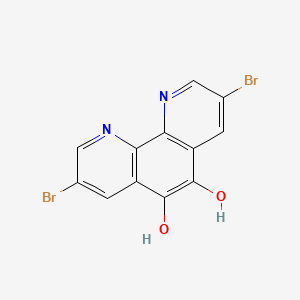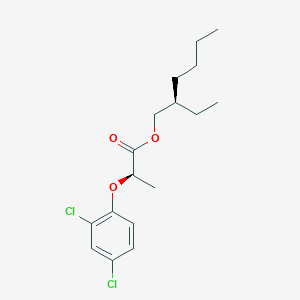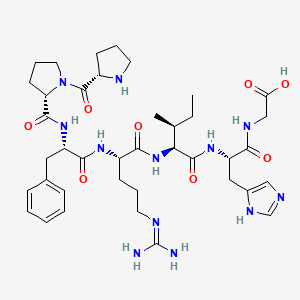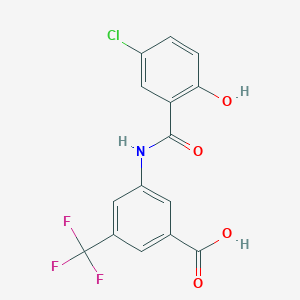
Diplumbyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diplumbyne is a compound belonging to the group of dimetallynes, which are characterized by a triple bond between two heavier group 14 elements. Specifically, this compound features a lead-lead triple bond, making it a unique and intriguing subject of study in the field of inorganic chemistry. The compound is represented by the general formula R-Pb≡Pb-R, where R denotes a substituent group.
Preparation Methods
The synthesis of diplumbyne typically involves the reduction of a lead(II) halide precursor. One common method is the reduction of a lead(II) bromide compound (R-PbBr) using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction proceeds under mild conditions and yields this compound with varying efficiencies depending on the substituent groups attached to the lead atoms .
Industrial production methods for this compound are not well-documented, as the compound is primarily of academic interest. the principles of its synthesis could potentially be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Diplumbyne undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds. Common oxidizing agents include molecular oxygen and halogens.
Reduction: The compound can be reduced further to form lead(0) species, although this is less common.
Substitution: this compound can participate in substitution reactions where the substituent groups ® are replaced by other functional groups. This often involves the use of organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dinuclear metal carbonyls can yield complexes such as Mn(CO)5(PbR), Fe(CO)4(PbR)2, and Co4(CO)9(PbR)2 .
Scientific Research Applications
Diplumbyne has several applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the bonding properties of heavy group 14 elements.
Material Science: This compound and its derivatives are being explored for their potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which diplumbyne exerts its effects is primarily related to its ability to participate in redox reactions. The lead-lead triple bond can undergo oxidation and reduction, allowing the compound to act as a versatile reagent in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific context in which this compound is used .
Comparison with Similar Compounds
Compared to these compounds, diplumbyne is unique due to the presence of the lead-lead triple bond, which imparts distinct electronic and structural properties . Similar compounds include:
Disilyne: Featuring a silicon-silicon triple bond.
Digermyne: Featuring a germanium-germanium triple bond.
Distannyne: Featuring a tin-tin triple bond.
These compounds share some reactivity patterns with this compound but differ in their specific chemical behavior due to the varying atomic sizes and electronic configurations of the group 14 elements involved.
Properties
CAS No. |
357263-74-2 |
|---|---|
Molecular Formula |
Pb2 |
Molecular Weight |
4.1e+02 g/mol |
IUPAC Name |
λ2-plumbanylidenelead |
InChI |
InChI=1S/2Pb |
InChI Key |
AMCSGQMNQKBDRW-UHFFFAOYSA-N |
Canonical SMILES |
[Pb]=[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)



![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
